molecular formula C17H13F3O2 B2917079 6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one CAS No. 1171751-99-7

6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2917079
CAS No.: 1171751-99-7
M. Wt: 306.284
InChI Key: VOJARBUENDIRHX-UHFFFAOYSA-N
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Description

6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its trifluoromethyl group and benzyl ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting with the preparation of the trifluoromethyl benzyl ether intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where a benzyl halide reacts with a trifluoromethyl anion source under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indenone core can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed to convert the ketone group to an alcohol.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Indenone carboxylic acids or ketones.

  • Reduction: : Indenone alcohols.

  • Substitution: : Various substituted benzyl ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its trifluoromethyl group can impart unique electronic properties to the resulting compounds, making them valuable in various chemical reactions.

Biology

In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to understand the interactions between trifluoromethylated compounds and biological targets.

Medicine

The compound has potential applications in pharmaceuticals, where its unique structure could be exploited to develop new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its trifluoromethyl group can enhance the material's properties.

Mechanism of Action

The mechanism by which 6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The trifluoromethyl group can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-3-carboxylic acid

  • 6-(Trifluoromethyl)-3-pyridinamine

  • 6-(Trifluoromethyl)nicotinic acid

Uniqueness

6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one is unique due to its indenone core and benzyl ether functionalities, which are not commonly found in similar trifluoromethylated compounds. This structural uniqueness can lead to distinct chemical and biological properties.

Properties

IUPAC Name

6-[[3-(trifluoromethyl)phenyl]methoxy]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O2/c18-17(19,20)13-3-1-2-11(8-13)10-22-14-6-4-12-5-7-16(21)15(12)9-14/h1-4,6,8-9H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJARBUENDIRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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